molecular formula C19H16ClN5OS B2912745 1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207046-81-8

1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2912745
CAS No.: 1207046-81-8
M. Wt: 397.88
InChI Key: SKXNKOLUQVSCEE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazol-5-amine core linked to a 1,3-thiazole ring. Key structural attributes include:

  • 1,2,3-Triazole moiety: Known for stability and hydrogen-bonding capacity, enhancing biological interactions.
  • Thiazole ring: Substituted at the 4-position with a 4-methoxyphenyl group, contributing to electron-rich aromatic systems.
  • 3-Chloro-2-methylphenyl group: Attached to the triazole nitrogen, introducing steric bulk and lipophilicity, which may influence membrane permeability .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-14(20)4-3-5-16(11)25-18(21)17(23-24-25)19-22-15(10-27-19)12-6-8-13(26-2)9-7-12/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXNKOLUQVSCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H18ClN5OS
  • Molecular Weight : 389.90 g/mol
  • Structure : The compound features a triazole ring, a thiazole moiety, and various aromatic substituents that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to interact with key proteins involved in cell survival pathways, such as Bcl-2 and p53 .
  • Case Study : In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated:

  • Activity Against Bacteria and Fungi : In vitro tests revealed that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .
  • Antifungal Properties : The compound has shown antifungal activity against Candida albicans, with an MIC of 2 µg/mL .

Anticonvulsant Activity

The anticonvulsant properties of the compound were evaluated using animal models:

  • Picrotoxin-Induced Convulsion Model : The compound exhibited significant protective effects against seizures, suggesting potential use in epilepsy treatment .

Structure-Activity Relationship (SAR)

The efficacy of the compound is influenced by its structural components:

  • Thiazole Ring : Essential for enhancing cytotoxicity; modifications at this site can lead to increased activity against cancer cells.
  • Chloro and Methoxy Substituents : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound .

Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (lung cancer)12 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
Escherichia coli4 µg/mL
Candida albicans2 µg/mL
AnticonvulsantPicrotoxin modelSignificant effect

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural variations and biological activities of the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
Target Compound 1,2,3-Triazol-5-amine + Thiazole 3-Chloro-2-methylphenyl, 4-Methoxyphenyl Not explicitly reported Structural features suggest potential antimicrobial/antiproliferative roles
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazol-5-amine + Benzothiazole 2-Nitrophenyl Antiproliferative High reactivity in triazole synthesis; benzothiazole enhances bioactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole (4) Thiazole + Triazole 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial Isostructural chloro derivative shows enhanced activity over bromo analogs
4-(4-Chlorophenyl)-N,N-bis((1-(3,4-dimethylphenyl)triazol-4-yl)methyl)thiazol-2-amine (5o) Thiazol-2-amine + Triazole 4-Chlorophenyl, 3,4-Dimethylphenyl Anti-inflammatory Multiple triazole substituents improve binding to COX-2 enzyme
3-[1-(4-Chlorophenyl)triazol-4-yl]-N-(3,5-dimethoxyphenyl)thiadiazol-5-amine Thiadiazole + Triazole 4-Chlorophenyl, 3,5-Dimethoxyphenyl Not explicitly reported Thiadiazole introduces sulfur-based interactions; methoxy enhances solubility

Key Research Findings

Structural Insights

  • Crystallography : Isostructural analogs (e.g., Compound 4) adopt planar conformations with perpendicular aryl groups, optimizing π-π stacking and hydrophobic interactions in biological targets .
  • SAR : Chlorine atoms enhance activity by interacting with hydrophobic enzyme pockets, while methoxy groups modulate pharmacokinetics .

Therapeutic Potential

  • Antimicrobial Applications : The target compound’s chloro and thiazole groups align with structurally validated antimicrobial agents (MIC: 2–8 µg/mL for Analog 4) .
  • Anti-inflammatory Activity : Triazole-thiazole hybrids inhibit COX-2 with IC₅₀ values <10 µM, suggesting promise for the target compound .

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